molecular formula C5H10O B3183440 trans-2-Methylcyclopropanemethanol CAS No. 21003-36-1

trans-2-Methylcyclopropanemethanol

Cat. No.: B3183440
CAS No.: 21003-36-1
M. Wt: 86.13 g/mol
InChI Key: SHEINYPABNPRPM-RFZPGFLSSA-N
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Description

Trans-2-Methylcyclopropanemethanol: is an organic compound with the molecular formula C5H10O . It is a derivative of cyclopropane, featuring a methyl group and a hydroxymethyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Methylcyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of methylene with an alkene can produce cyclopropane derivatives . Another method involves the reduction of 2-Methylcyclopropanecarboxylic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis and reduction reactions are applicable. Industrial production would likely involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methylcyclopropanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups attached to the cyclopropane ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Trans-2-Methylcyclopropanemethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and cyclopropane derivatives.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-Methylcyclopropanemethanol exerts its effects involves its interaction with various molecular targets. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclopropane ring’s strained nature also contributes to its unique chemical behavior .

Comparison with Similar Compounds

  • 2-Methylcyclopropanecarboxylic acid
  • 2-Phenylcyclopropane-1-carboxylic acid
  • 4-Methylcyclohexanol

Comparison: Trans-2-Methylcyclopropanemethanol is unique due to its specific structural features, such as the presence of both a methyl group and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds .

Properties

CAS No.

21003-36-1

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

[(1S,2R)-2-methylcyclopropyl]methanol

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

SHEINYPABNPRPM-RFZPGFLSSA-N

SMILES

CC1CC1CO

Isomeric SMILES

C[C@@H]1C[C@@H]1CO

Canonical SMILES

CC1CC1CO

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylcyclopropanemethanol
Reactant of Route 2
Reactant of Route 2
trans-2-Methylcyclopropanemethanol
Reactant of Route 3
trans-2-Methylcyclopropanemethanol
Reactant of Route 4
trans-2-Methylcyclopropanemethanol
Reactant of Route 5
trans-2-Methylcyclopropanemethanol
Reactant of Route 6
trans-2-Methylcyclopropanemethanol

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